Cyclooctane-1,2-dicarboxylic acid
Description
Cyclooctane-1,2-dicarboxylic acid (C₁₀H₁₆O₄) is an alicyclic dicarboxylic acid featuring an eight-membered carbon ring with two adjacent carboxylic acid groups. Alicyclic dicarboxylic acids are critical in polymer synthesis, coordination chemistry, and as intermediates in organic reactions. Their reactivity and stability are influenced by ring size, stereochemistry, and substituent effects .
Properties
IUPAC Name |
cyclooctane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWFYIXNPRJUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene using hydrogen peroxide in the presence of a tungsten-based catalyst . This method involves the formation of a hydroperoxyalcohol intermediate, which undergoes further oxidation and cleavage to yield the dicarboxylic acid. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve the aerobic oxidation of cyclooctane using molecular oxygen or other oxidizing agents. This process can be catalyzed by various metal complexes, such as molybdenum or cobalt-based catalysts . The reaction is carried out under controlled conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2-dione under strong oxidizing conditions.
Reduction: Reduction of the carboxyl groups can yield cyclooctane-1,2-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and metal-based catalysts (e.g., tungsten, molybdenum) are commonly used
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alcohols, amines, and acid chlorides are typical reagents for esterification and amidation reactions.
Major Products Formed:
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctane-1,2-diol
Substitution: Various esters and amides
Scientific Research Applications
Cyclooctane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Mechanism of Action
The mechanism of action of cyclooctane-1,2-dicarboxylic acid in chemical reactions involves the activation of the carboxyl groups, which can undergo nucleophilic attack or participate in redox reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the carboxyl groups are converted to carbonyl groups through the formation of intermediate species such as hydroperoxides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Alicyclic Dicarboxylic Acids
Key Observations:
- Ring Size and Stability: Smaller rings (e.g., cyclopropane) exhibit high strain, leading to reactivity but lower stability. Cyclooctane’s larger ring likely reduces strain, enhancing thermal and chemical stability compared to cyclopropane or cyclobutane derivatives .
- Isomerism: Cis-trans isomerism is prevalent in cyclopentane and cyclohexane derivatives, influencing acidity and reactivity. For example, cis-cyclopentane-1,2-dicarboxylic acid has higher pKa₂ (6.67) than its trans counterpart (5.85) .
Chemical Reactions
- Diels-Alder Reactivity: Cyclohexene-1,2-dicarboxylic anhydride forms adducts with rosin via Diels-Alder reactions, critical in resin production . Cyclooctane’s conjugated dienes (if present) could exhibit similar reactivity but with altered regioselectivity.
- Electrochemical Reduction: Cyclohexene-1,2-dicarboxylic acid reduces to cis-cyclohexane-1,2-dicarboxylic acid, whereas cyclooctane derivatives might favor different stereochemical outcomes due to reduced ring strain .
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